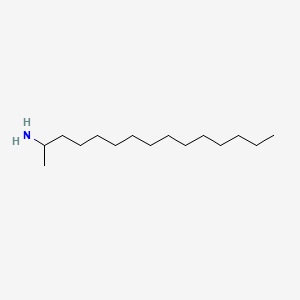
2-Pentadecanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentadecanamine, also known as pentadecylamine, is an organic compound with the molecular formula C15H33N. It is a long-chain primary amine, characterized by a 15-carbon alkyl chain attached to an amino group. This compound is commonly used in various industrial and research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Pentadecanamine can be synthesized through several methods. One common approach involves the reduction of pentadecanenitrile using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to achieve high yields .
Industrial Production Methods: In industrial settings, this compound is often produced via the hydrogenation of nitriles or by the amination of long-chain alcohols. These processes are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pentadecanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Produces pentadecanamide or pentadecanenitrile.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Pentadecanamine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is employed in the synthesis of biomolecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the production of pharmaceuticals and other bioactive compounds.
Industry: this compound is utilized in the manufacture of lubricants, corrosion inhibitors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2-Pentadecanamine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with other molecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
1-Pentadecanamine: Similar in structure but differs in the position of the amino group.
3-Benzyl-2-methyl-2-pentadecanamine: Contains additional benzyl and methyl groups, leading to different chemical properties
Uniqueness: 2-Pentadecanamine is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful as a surfactant and in applications requiring long-chain amines .
Eigenschaften
CAS-Nummer |
13146-85-5 |
|---|---|
Molekularformel |
C15H33N |
Molekulargewicht |
227.43 g/mol |
IUPAC-Name |
pentadecan-2-amine |
InChI |
InChI=1S/C15H33N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h15H,3-14,16H2,1-2H3 |
InChI-Schlüssel |
PYLMYKPRPCABPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(E)-(4-nitrophenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15081985.png)
![Ethyl [formyl(1-phenylethyl)amino]acetate](/img/structure/B15081989.png)

![5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B15081999.png)

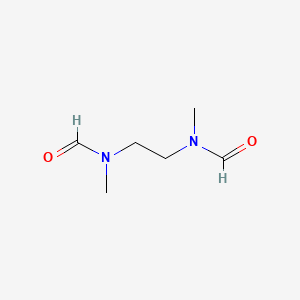
![8-[(2-chlorobenzyl)sulfanyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082023.png)
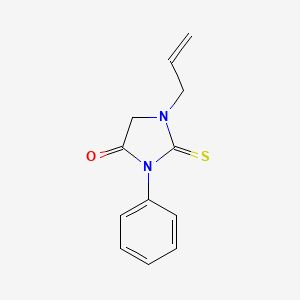
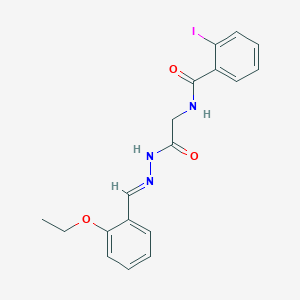
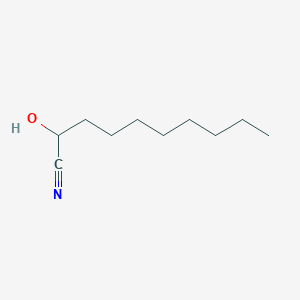

![2-fluoro-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B15082046.png)
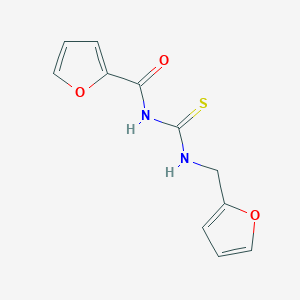
![Diethyl acetamido[(pyridin-2-yl)methyl]propanedioate](/img/structure/B15082072.png)
